molecular formula C22H26N4O4S2 B2544601 Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate CAS No. 686771-23-3

Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

Cat. No. B2544601
CAS RN: 686771-23-3
M. Wt: 474.59
InChI Key: LSAPDVKCNKPRMN-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate” is a complex organic molecule. It has a linear formula of C31H27N3O4S3 and a molecular weight of 601.771 .


Synthesis Analysis

The synthesis of similar compounds involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Scientific Research Applications

Synthetic Methods and Characterization

Research has developed convenient synthetic methods for creating related heterocyclic compounds, including various pyrimidinone and oxazinone derivatives. These methods involve acetylation, nucleophilic substitution reactions, and chlorination processes to synthesize compounds with potential for pharmacological activity investigation. Spectral characterization techniques such as TLC, FTIR, 1H NMR, 13C NMR, and mass spectroscopy have been extensively used to characterize these newly synthesized molecules (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Antiproliferative Activity

Studies have synthesized derivatives related to the compound to evaluate their antiproliferative effects against human cancer cell lines. Compounds showing significant activity suggest potential as anticancer agents, warranting further research into their mechanisms of action and therapeutic efficacy (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Antimicrobial Activity

The synthesis of novel sulfonamide and carboxamide derivatives has been undertaken, showing potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. This research underscores the potential of these compounds as antimicrobial agents, highlighting the importance of structural modifications to enhance their biological activities (B. Krishnamurthy, K. Vinaya, D. S. Prasanna, B. Raghava, K. Rangappa, 2011).

Biological Activity Evaluation

The preparation and reaction of compounds bearing the thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one structure have shown excellent biocidal properties against a variety of bacteria and fungi. This line of research contributes to the discovery of new biocidal agents with potential applications in combating infectious diseases (M. Youssef, M. S. Abbady, R. A. Ahmed, Ahmed A. Omar, 2011).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, as similar pyridopyrimidine derivatives have shown therapeutic interest and have been studied for their potential in the development of new therapies .

properties

IUPAC Name

ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-3-30-22(29)25-11-9-24(10-12-25)18(27)14-32-21-23-17-8-13-31-19(17)20(28)26(21)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAPDVKCNKPRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

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